molecular formula C20H13FN4O4 B2505320 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105196-32-4

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2505320
CAS No.: 1105196-32-4
M. Wt: 392.346
InChI Key: ICNIROVAGKAGPO-UHFFFAOYSA-N
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Description

“6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a fluorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the benzodioxole ring through a cyclization reaction.
  • Introduction of the fluorophenyl group via a substitution reaction.
  • Formation of the oxadiazole ring through a cyclization reaction involving a nitrile oxide intermediate.
  • Coupling of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Optimization of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridazinone moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic electronic materials.

Biology

    Biological Activity: Investigation of its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

Medicine

    Drug Development: Potential use as a lead compound in the development of new drugs, particularly for its unique structural features.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-(2H-1,3-benzodioxol-5-yl)-2,3-dihydropyridazin-3-one: Lacks the oxadiazole and fluorophenyl groups.

    2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one: Lacks the benzodioxole ring.

Uniqueness

The unique combination of functional groups in “6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one” provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4/c21-14-4-1-12(2-5-14)20-22-18(29-24-20)10-25-19(26)8-6-15(23-25)13-3-7-16-17(9-13)28-11-27-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNIROVAGKAGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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